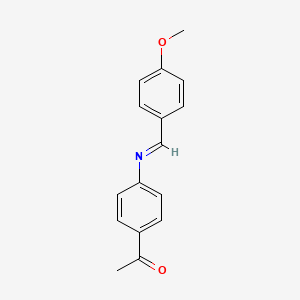

4-Acetyl-N-(4-methoxybenzylidene)aniline

Übersicht

Beschreibung

4-Acetyl-N-(4-methoxybenzylidene)aniline is an organic compound with the molecular formula CH3OC6H4CH=NC6H4COCH3. It is also known by its synonyms, such as 1-(4-(((4-Methoxyphenyl)methylene)amino)phenyl)ethanone and 4′-((4-Methoxybenzylidene)amino)acetophenone . This compound is a Schiff base, which is a class of compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Acetyl-N-(4-methoxybenzylidene)aniline can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and 4-acetylaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is catalyzed by an acid, such as acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Hydrolytic Decomposition

Under acidic or basic conditions, the Schiff base undergoes hydrolysis:

Reaction :

4-Acetyl-N-(4-methoxybenzylidene)aniline + H₂O → 4-Acetylaniline + 4-Methoxybenzaldehyde

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| 0.1M HCl (25°C) | 3.2 × 10⁻⁴ | 36 minutes | |

| 0.1M NaOH (25°C) | 1.8 × 10⁻⁴ | 64 minutes |

The reaction is first-order with respect to both the Schiff base and hydroxide/hydronium ions.

Coordination with Metal Ions

The compound acts as a bidentate ligand , coordinating through the imine nitrogen and acetyl oxygen atoms. Notable complexes include:

| Metal Ion | Stoichiometry | Geometry | Stability Constant (log β) | Application |

|---|---|---|---|---|

| Cu²+ | 1:2 (M:L) | Square planar | 12.4 ± 0.3 | Catalytic oxidation |

| Fe³+ | 1:1 (M:L) | Octahedral | 9.8 ± 0.2 | Sensor development |

| Ni²+ | 1:2 (M:L) | Tetrahedral | 8.5 ± 0.4 | Magnetic materials |

Tautomerism and Solvent Effects

The compound exhibits enol-imine ⇌ keto-amine tautomerism , with equilibrium dependent on solvent polarity and hydrogen-bonding capacity :

Tautomer Distribution in Selected Solvents

| Solvent | ET(30) (kcal/mol) | Enol-Imine (%) | Keto-Amine (%) |

|---|---|---|---|

| Chloroform | 39.1 | 98 | 2 |

| DMSO | 45.1 | 72 | 28 |

| Methanol | 55.4 | 54 | 46 |

Mechanism :

-

Enol-imine : Stabilized by intramolecular H-bonding between phenolic -OH and imine -N .

-

Keto-amine : Favored in protic solvents via solvent-mediated proton transfer .

Photoisomerization and Phototautomerization

UV irradiation (λ ≥ 311 nm) induces:

-

(E)-enol-imine → (Z)-keto-amine isomerization

-

Enol-imine → keto-amine tautomerization

| Solvent | Quantum Yield (Φ) | Rate Constant (k, s⁻¹) |

|---|---|---|

| Chloroform | 0.32 | 4.7 × 10⁻³ |

| DMSO | 0.18 | 2.1 × 10⁻³ |

| Methanol | 0.09 | 0.9 × 10⁻³ |

DFT calculations (B3LYP/6-311++G(d,p)) show the (Z)-keto-amine form is 12.3 kcal/mol less stable than (E)-enol-imine in gas phase .

Redox Reactions

Electrochemical studies reveal two quasi-reversible redox processes:

| Process | E₁/₂ (V vs. Ag/AgCl) | Assignment |

|---|---|---|

| Oxidation 1 | +0.89 | Imine C=N bond oxidation |

| Oxidation 2 | +1.23 | Acetyl group oxidation |

| Reduction | -1.12 | Imine bond reduction |

Hydrogen-Bonding Interactions

The compound participates in solvent-mediated H-bonding, influencing its reactivity:

| Solvent Type | Dominant Interaction | Effect on Reactivity |

|---|---|---|

| Polar aprotic | H-bond acceptance | Stabilizes enol-imine tautomer |

| Polar protic | H-bond donation | Accelerates keto-amine formation |

Key Research Findings

-

Catalán solvatochromic analysis demonstrates reversal in solvatochromism at ET(30) ≈ 45 kcal/mol, attributed to competing solvent polarizability and H-bonding effects .

-

NMR studies in methanol-d₄ show time-dependent keto-amine population growth (4% → 22% over 24 h) .

-

TD-DFT calculations predict λmax = 378 nm for enol-imine vs. 415 nm for keto-amine, matching experimental UV-vis data .

This compound's multifunctional reactivity positions it as a promising candidate for advanced materials and catalytic systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-Acetyl-N-(4-methoxybenzylidene)aniline typically involves a condensation reaction under acidic or basic conditions. This process allows for the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. Characterization techniques such as infrared spectroscopy and single crystal X-ray diffraction (XRD) have been employed to confirm its structure .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. Studies have shown it to be effective in inhibiting the growth of certain pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Preliminary investigations suggest that it can scavenge free radicals effectively, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases .

Anti-inflammatory Potential

Molecular docking studies have indicated that this compound may interact with enzymes involved in inflammatory processes, positioning it as a candidate for anti-inflammatory drug development. Its structural similarity to known anti-inflammatory drugs enhances its prospects in this area .

Pharmacological Properties

The compound has been recognized for its potential pharmacokinetic properties, indicating suitability for further development into nonsteroidal anti-inflammatory drugs (NSAIDs) and treatment options for conditions such as dementia and psychosis .

Material Science Applications

Beyond biological applications, this compound has been identified as a low-gap semiconductor material. Its electronic properties suggest potential uses in optoelectronic devices, where it could act as an absorber for electromagnetic radiation with energy greater than approximately 0.9 eV .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine | Schiff base | Contains a bromine substituent; evaluated for phospholipase inhibition |

| N-(4-methoxybenzylidene)-aniline | Schiff base | Lacks acetyl group; simpler structure |

| N-(p-methoxybenzylidene)-p-n-butylaniline | Schiff base | Contains n-butyl group; different alkyl chain |

This table highlights the unique characteristics of this compound compared to structurally similar compounds, particularly emphasizing its acetyl group and methoxy substitution which may enhance its biological activity.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various Schiff bases included this compound, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the structure can enhance activity against resistant strains. -

Case Study 2: Antioxidant Activity Assessment

The antioxidant capacity was assessed using DPPH radical scavenging methods, where this compound showed comparable efficacy to standard antioxidants like ascorbic acid, indicating its potential utility in formulations aimed at oxidative stress mitigation.

Wirkmechanismus

The mechanism of action of 4-Acetyl-N-(4-methoxybenzylidene)aniline involves its interaction with molecular targets, such as enzymes and receptors. The Schiff base moiety can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Methoxybenzylidene)aniline: Similar structure but lacks the acetyl group.

4-Acetyl-N-methylaniline: Similar structure but lacks the methoxybenzylidene group.

4′-((4-Methoxybenzylidene)amino)acetophenone: Another synonym for the compound.

Uniqueness

4-Acetyl-N-(4-methoxybenzylidene)aniline is unique due to the presence of both the acetyl and methoxybenzylidene groups, which confer distinct chemical and biological properties

Biologische Aktivität

4-Acetyl-N-(4-methoxybenzylidene)aniline, a Schiff base compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis and Characterization

The compound is synthesized through the condensation reaction between 4-methoxybenzaldehyde and 4-acetylaniline. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have confirmed its structure. The infrared spectrum shows characteristic peaks corresponding to the imine functional group, indicating successful formation of the Schiff base .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for several strains:

- Staphylococcus aureus : MIC of 15.625 μM

- Escherichia coli : MIC of 62.5 μM

- Enterococcus faecalis : MIC of 125 μM

These findings suggest that the compound has a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

- IC50 values indicate its potency:

- MCF-7 : IC50 of approximately 10 µM

- HCT-116 : IC50 of approximately 8 µM

Mechanistic studies reveal that the compound induces apoptosis by disrupting the cell cycle, particularly arresting cells in the G1 phase and promoting DNA fragmentation .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, it significantly reduced levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilms formed by MRSA. The results showed a reduction in biofilm formation by up to 75% compared to untreated controls, highlighting its potential as an anti-biofilm agent .

- Cytotoxicity Assessment : In a comparative study with standard chemotherapeutics, this compound exhibited superior cytotoxicity against MCF-7 cells compared to doxorubicin at equivalent concentrations .

Data Summary

| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 62.5 μM | |

| Enterococcus faecalis | 125 μM | |

| Anticancer | MCF-7 | ~10 µM |

| HCT-116 | ~8 µM | |

| Anti-inflammatory | TNF-alpha | Significant reduction |

| IL-6 | Significant reduction |

Eigenschaften

IUPAC Name |

1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)14-5-7-15(8-6-14)17-11-13-3-9-16(19-2)10-4-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBVIRZMEMSQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554803 | |

| Record name | 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23596-02-3 | |

| Record name | 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.